molecular formula C13H26N2O3 B12064145 tert-butyl N-[3-(2-hydroxyethylamino)cyclohexyl]carbamate

tert-butyl N-[3-(2-hydroxyethylamino)cyclohexyl]carbamate

Cat. No.: B12064145
M. Wt: 258.36 g/mol
InChI Key: VDOGGLIBYHINQJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(2-hydroxyethylamino)cyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxyethylamino group, and a cyclohexyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-hydroxyethylamino)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(2-hydroxyethylamino)cyclohexylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbamate group, converting it into amines.

    Substitution: The compound can participate in substitution reactions, where the tert-butyl group or the hydroxyethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Chemistry: tert-Butyl N-[3-(2-hydroxyethylamino)cyclohexyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. It is investigated for its pharmacological properties and potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2-hydroxyethylamino)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate

Uniqueness: tert-Butyl N-[3-(2-hydroxyethylamino)cyclohexyl]carbamate is unique due to the presence of the cyclohexyl ring and the hydroxyethylamino group. These structural features confer specific chemical properties and reactivity, making it distinct from other carbamates. The compound’s ability to participate in diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl N-[3-(2-hydroxyethylamino)cyclohexyl]carbamate

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-11-6-4-5-10(9-11)14-7-8-16/h10-11,14,16H,4-9H2,1-3H3,(H,15,17)

InChI Key

VDOGGLIBYHINQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)NCCO

Origin of Product

United States

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